molecular formula C13H9NO3 B8495548 2-Nicotinoylbenzoic acid

2-Nicotinoylbenzoic acid

Cat. No.: B8495548
M. Wt: 227.21 g/mol
InChI Key: NGBNHFPEOOVGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nicotinoylbenzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyridylcarbonyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both benzoic acid and pyridine derivatives. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nicotinoylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Another method involves the nitration of benzoic acid followed by reduction and subsequent coupling with a pyridine derivative . The reaction conditions for these methods often require specific temperatures, solvents, and catalysts to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Nicotinoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Nicotinoylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nicotinoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Pyridine derivatives: Compounds containing a pyridine ring, known for their diverse chemical reactivity and biological activities.

Uniqueness

2-Nicotinoylbenzoic acid is unique due to its combination of benzoic acid and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

2-(pyridine-3-carbonyl)benzoic acid

InChI

InChI=1S/C13H9NO3/c15-12(9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(16)17/h1-8H,(H,16,17)

InChI Key

NGBNHFPEOOVGQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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